Ethyl 2-[(2-phenylethyl)amino]acetate
Description
Ethyl 2-[(2-phenylethyl)amino]acetate holds a distinct position in the vast expanse of chemical compounds due to its bifunctional nature. The presence of both a secondary amine and an ethyl ester within its structure provides multiple reactive sites, making it a valuable building block for a variety of chemical transformations.
From a chemical standpoint, this compound is a derivative of glycine (B1666218) ethyl ester and contains a phenylethyl group attached to the nitrogen atom. The secondary amine introduces basicity and nucleophilicity, while the ester group offers a site for hydrolysis or transesterification, among other reactions. This duality allows for a wide range of chemical manipulations, enabling its incorporation into diverse molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 54608-35-4 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| Physical Form | Liquid |
| IUPAC Name | this compound |
This data is compiled from various chemical suppliers and databases. sigmaaldrich.combiosynth.comnih.gov
The primary significance of this compound lies in its role as a versatile synthetic intermediate. Organic chemists utilize such compounds as foundational pieces to construct more elaborate molecules with specific functions, including those with potential pharmaceutical applications. The phenylethylamine moiety is a structural feature found in a number of biologically active compounds, and the ethyl acetate (B1210297) portion provides a convenient handle for further chemical modification.
For instance, it can be a precursor in the synthesis of various heterocyclic compounds, which are central to medicinal chemistry. The amine can undergo reactions such as acylation, alkylation, and cyclization, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. A common synthetic route to obtain this compound involves the reaction of (R)-1-phenylethanamine with ethyl bromoacetate. wiley-vch.de
The academic and industrial interest in this compound is on an upward trajectory. A survey of recent scientific literature and patents reveals its application in the development of novel compounds. Researchers are exploring its use in the synthesis of molecules with potential therapeutic properties. While this article will not delve into specific dosages or safety profiles, it is important to note that the broader class of phenylethylamine derivatives is actively investigated for various biological activities. researchgate.netnih.gov The compound itself is primarily intended for research and development purposes. biosynth.comlookchem.com
Table 2: Common Reactions Involving this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | Acyl chloride, anhydride | N-acylated derivative |
| Alkylation | Alkyl halide | N-alkylated derivative |
| Hydrolysis | Acid or base | (2-phenylethyl)amino]acetic acid |
This table represents fundamental organic reactions applicable to the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-phenylethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKOLZYLWXQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 2 Phenylethyl Amino Acetate
Established Reaction Pathways for Aminoacetate Derivatives
The formation of the core structure of Ethyl 2-[(2-phenylethyl)amino]acetate relies on well-documented reactions in organic chemistry. The choice of pathway often depends on the starting materials, desired scale, and laboratory capabilities.
Condensation Reactions with Phenylethylamine Derivatives
In a broad sense, the reaction between a phenylethylamine and a suitable ethyl acetate (B1210297) precursor can be classified as a condensation reaction, wherein a new C-N bond is formed. A prominent example involves the direct alkylation of phenylethylamine with an ethyl haloacetate. This reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic carbon of the ethyl haloacetate, leading to the formation of the secondary amine and a hydrogen halide. A base is required to neutralize the acid generated, driving the reaction to completion.
One documented procedure, part of a synthetic route for other molecules, details the reaction of dl-1-phenylethylamine with ethyl chloroacetate (B1199739). In this method, triethylamine (B128534) is used as the base in a dimethylformamide (DMF) solvent to facilitate the formation of the corresponding N-[(ethoxycarbonyl)methyl]-1-phenylethylamine. This approach highlights a common and effective strategy for forging the N-C bond essential to the structure of aminoacetate derivatives.
Nucleophilic Substitution Approaches for this compound Precursors
The most direct and widely employed method for synthesizing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the N-alkylation of 2-phenylethylamine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The primary amine acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate and displacing the halide leaving group.
The success of this reaction is highly dependent on the reaction conditions. A base is essential to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine and preventing the reaction from stalling. A variety of bases and solvent systems have been found to be effective for similar N-alkylation reactions.
| Parameter | Commonly Used Options | Purpose/Rationale |
| Alkylating Agent | Ethyl bromoacetate, Ethyl chloroacetate | Provides the ethyl acetate moiety; bromoacetate is generally more reactive. |
| Base | Triethylamine, K₂CO₃, Na₂CO₃, NaH, DIPEA | Neutralizes the H-X byproduct, driving the reaction forward. Choice depends on desired reactivity and substrate tolerance. |
| Solvent | DMF, Acetonitrile (B52724) (CH₃CN), Acetone, THF | Polar aprotic solvents are typically used to dissolve reactants and facilitate the SN2 mechanism. |
| Catalyst (Optional) | KI, Bu₄NBr | Can increase reaction rate, particularly when using chloroacetate, through in-situ halide exchange (Finkelstein reaction). |
For instance, a general procedure for a similar N-alkylation involves refluxing an amine with ethyl bromoacetate and sodium acetate in an ethanol solvent organic-chemistry.org. Another common set of conditions involves using potassium carbonate (K₂CO₃) in acetone, which offers ease of workup as the inorganic base can be easily filtered off frontiersin.org.
Reductive Amination Strategies in this compound Synthesis
Reductive amination provides an alternative and powerful route to this compound. This two-stage, one-pot process involves the initial reaction of 2-phenylethylamine with a carbonyl compound, ethyl glyoxylate (B1226380), to form an intermediate imine (or the corresponding enamine). This imine is then reduced in situ to the desired secondary amine. This method avoids the use of haloacetates and the concurrent formation of hydrohalic acids.
The key steps in this pathway are:
Imine Formation : 2-Phenylethylamine reacts with ethyl glyoxylate. This reaction is often catalyzed by a weak acid to facilitate the dehydration of the initial hemiaminal intermediate.
Reduction : A reducing agent, added to the same reaction vessel, selectively reduces the carbon-nitrogen double bond of the imine to a single bond.
A crucial aspect of this strategy is the choice of reducing agent. The agent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine. Hydride reagents are commonly employed for this purpose. A patent for a related compound demonstrates the efficacy of this approach, using reductive alkylation of a protected ethylenediamine with ethyl glyoxylate hydrate to achieve a near-quantitative yield without the need for chromatography google.com.
| Reagent Type | Specific Examples | Characteristics |
| Carbonyl Source | Ethyl glyoxylate (often as hydrate or toluene (B28343) solution) | Provides the C₂H₂O₂Et fragment of the target molecule. |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd) | STAB is particularly effective and mild, tolerating acidic conditions used for imine formation organic-chemistry.orgwikipedia.org. NaBH₃CN is also widely used. Catalytic hydrogenation is a greener alternative wikipedia.org. |
Optimization of Synthetic Conditions and Yields
Role of Catalysts and Reagents in Reaction Efficiency
In nucleophilic substitution reactions , the choice of base is critical. Stronger, non-nucleophilic bases can lead to faster reaction times, but milder bases like K₂CO₃ are often sufficient and simplify the workup procedure frontiersin.org. The reactivity of the leaving group on the ethyl acetate precursor is also important; ethyl bromoacetate is more reactive than ethyl chloroacetate, which can lead to higher yields or allow for milder reaction conditions purdue.edu. The addition of a catalytic amount of sodium or potassium iodide can accelerate reactions with ethyl chloroacetate by converting it to the more reactive ethyl iodoacetate in situ.
In reductive amination , the reducing agent is the key reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, selective for imines over ketones or aldehydes, and effective under the slightly acidic conditions that favor imine formation organic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.net. This allows the entire reaction to be performed in a single pot. Catalytic hydrogenation over palladium on carbon (Pd/C) is another efficient method, valued for its high atom economy and the clean nature of the workup, as the only byproduct is water wikipedia.org. The choice of catalyst can be crucial; for instance, various Iridium (Ir) and Ruthenium (Ru) complexes have been developed to catalyze reductive aminations under transfer hydrogenation conditions, using formic acid or ammonium formate as the hydrogen source organic-chemistry.orgmdpi.com.
Influence of Solvents and Reaction Environment on Selectivity and Conversion
The solvent plays a multifaceted role in the synthesis of this compound. For nucleophilic substitution (SN2) pathways, polar aprotic solvents such as DMF, acetonitrile, or acetone are generally preferred frontiersin.org. These solvents effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, thereby accelerating the rate of the SN2 reaction.
Reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts, such as over-alkylation in nucleophilic substitution (leading to a tertiary amine) or side reactions involving the solvent or reagents. Therefore, optimizing the temperature is essential to achieve a balance between reaction time and selectivity.
Temperature and Pressure Profiling for Process Control
The synthesis of this compound, commonly achieved through methods such as the reductive amination of phenylacetaldehyde with ethyl glycinate (B8599266) or the N-alkylation of phenethylamine (B48288) with ethyl bromoacetate, is highly dependent on temperature and pressure for optimal outcomes. These parameters are critical for controlling reaction kinetics, maximizing yield, minimizing byproduct formation, and ensuring process safety.
Temperature: The reaction temperature is a crucial variable. For reductive aminations, temperatures can range from ambient (approx. 25°C) to elevated temperatures of 80-120°C. monash.edu The choice of temperature depends on the reactivity of the substrates and the catalyst used. Lower temperatures are often preferred to enhance selectivity and prevent thermal degradation of reactants or products. However, higher temperatures may be necessary to achieve a reasonable reaction rate, especially with less reactive amines. researchgate.net For instance, iridium and ruthenium complexes used in some reductive aminations require temperatures around 120°C, while rhodium-based catalysts can operate at a milder 40°C. researchgate.net
Pressure: While many modern laboratory-scale syntheses using chemical reducing agents like sodium triacetoxyborohydride (STAB) are performed at atmospheric pressure, pressure becomes a significant factor in catalytic hydrogenations. wikipedia.orgresearchgate.net In these cases, hydrogen pressure can range from atmospheric to over 30 bar. researchgate.net Increased pressure enhances the concentration of dissolved hydrogen, thereby accelerating the reaction rate. However, it also necessitates specialized high-pressure reactor equipment. The pressure profile must be carefully managed to ensure both efficiency and safety. For other related C-N bond forming reactions, pressure has been shown to have minimal influence on the reaction outcome above a certain threshold (e.g., 30 bar), suggesting that operating at excessively high pressures may not be beneficial. researchgate.net
Effective process control involves establishing an optimal temperature and pressure profile through careful experimentation and monitoring. This ensures the reaction proceeds efficiently, selectively, and safely.
Table 1: General Temperature and Pressure Parameters for Secondary Amine Ester Synthesis
| Parameter | Typical Range | Considerations |
|---|---|---|
| Temperature | 25°C - 150°C | Dependent on catalyst activity and substrate reactivity. Lower temperatures favor selectivity; higher temperatures increase reaction rate. |
| Pressure | Atmospheric - 40 bar | Primarily relevant for catalytic hydrogenations. Higher pressure increases reaction rate but requires specialized equipment. |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is driven by the need to reduce environmental impact and improve process sustainability. Key areas of focus include the use of environmentally benign solvents and the development of biocatalytic methods.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest portion of waste in chemical processes. Traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are facing increasing scrutiny due to their toxicity. lu.se Consequently, research has focused on identifying greener alternatives for the synthesis of amino acid esters.
Environmentally benign solvents that are viable alternatives include:
Ethyl Acetate (EtOAc): This solvent is considered a green option due to its low toxicity and biodegradability. lu.se
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green solvent with a lower environmental impact than many traditional solvents. researchgate.net
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, are considered "designer solvents" due to their negligible vapor pressure, thermal stability, and tunable properties. They have been successfully used as both solvents and catalysts in the esterification of amino acids. njit.eduresearchgate.net
Water: As the ultimate green solvent, water is an ideal medium for certain reactions, particularly in biocatalysis. longdom.org
Solvent-free synthesis represents an even more sustainable approach. In this method, the reaction is carried out neat, often with one of the liquid reactants acting as the solvent. This eliminates solvent-related waste and simplifies product purification. Such systems have been successfully applied to the enzymatic synthesis of related esters, demonstrating high efficiency and environmental benefits. mdpi.com
Table 2: Comparison of Conventional and Green Solvents
| Solvent | Classification | Key Advantages |
|---|---|---|
| Dichloromethane (DCM) | Conventional | Good solvency for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Conventional | High boiling point, aprotic, good for polar reactions. |
| Ethyl Acetate | Green | Low toxicity, biodegradable. |
| 2-MeTHF | Green | Derived from biomass, good performance. |
| Ionic Liquids | Green | Negligible vapor pressure, reusable, tunable properties. |
Enzymatic Synthesis Approaches for Related Esters
Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Enzymes operate under mild conditions (temperature and pH), are highly selective, and generate minimal waste. For the synthesis of N-substituted amino esters, several enzymatic approaches have been developed.
Imine Reductases (IREDs): These enzymes are particularly well-suited for synthesizing chiral amines and their derivatives. IREDs catalyze the asymmetric reductive amination of a ketone or aldehyde with an amine. This approach has been used to synthesize a variety of enantiomerically pure N-substituted α-amino esters with high conversion rates and excellent selectivity. nih.gov The reactions are typically performed under mild conditions in aqueous buffer systems, making the process inherently green.
Lipases: Lipases are versatile enzymes that can catalyze esterification and transesterification reactions. They have been extensively used for the kinetic resolution of racemic amino acid esters, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. mdpi.com For example, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been used to resolve β-amino carboxylic esters in organic solvents like diisopropyl ether at moderate temperatures (e.g., 45°C), yielding products with excellent enantiomeric purity. mdpi.com While this example is for hydrolysis, the principle of high selectivity under mild conditions is a key advantage of enzymatic methods for ester synthesis.
Nitrene Transferases: Through directed evolution, enzymes like protoglobin have been engineered into nitrene transferases that can catalyze the enantioselective amination of C-H bonds in carboxylic acid esters. nih.gov This novel biocatalytic method allows for the direct synthesis of unprotected chiral α-amino esters at room temperature in an aerobic environment. nih.gov
These enzymatic methods provide sustainable pathways to chiral amino esters, significantly reducing the environmental footprint compared to conventional chemical routes.
Scalability Considerations for Laboratory and Pilot-Scale Synthesis
Scaling up the synthesis of this compound from the laboratory to pilot and industrial scales presents several challenges. Key considerations include reaction kinetics, heat transfer, mass transfer, and process control.
A critical aspect of scalability is the transition from batch processing, which is common in laboratory settings, to continuous flow manufacturing. Continuous flow reactors, such as packed-bed reactors, offer numerous advantages for large-scale production, including:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better control over reaction temperature and efficient mixing.
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or hazardous materials.
Increased Throughput and Consistency: Continuous operation allows for higher productivity and better product consistency compared to batch-to-batch variations.
The successful scale-up of the continuous enzymatic synthesis of the related compound 2-phenylethyl acetate in a packed-bed reactor highlights the potential of this approach. mdpi.com In that system, parameters such as substrate concentration, flow rate, and temperature were optimized to achieve near-quantitative conversion over extended periods. mdpi.com Similarly, the scalability of biocatalytic reductive amination using IREDs has been demonstrated through preparative-scale transformations, showing the feasibility of producing gram quantities of N-substituted amino esters. nih.gov
For any large-scale synthesis, robust process analytical technology (PAT) is essential for real-time monitoring and control of critical process parameters. This ensures the final product meets the required purity and quality specifications while maintaining an efficient and safe manufacturing process.
Chemical Reactivity and Transformation of Ethyl 2 2 Phenylethyl Amino Acetate
Functional Group Interconversions of the Amine and Ester Moieties
The presence of both a secondary amine and an ethyl ester allows for a range of functional group interconversions, enabling chemists to tailor the molecule for specific synthetic targets.
Reactions Involving the Ethyl Ester Group
The ethyl ester functionality of Ethyl 2-[(2-phenylethyl)amino]acetate is susceptible to a variety of transformations common to carboxylic acid derivatives.
Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-[(2-phenylethyl)amino]acetic acid. This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can be further functionalized or used to form amide bonds.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the desired alcohol. For instance, reaction with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would yield mthis compound.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-[(2-phenylethyl)amino]ethanol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | 2-[(2-phenylethyl)amino]acetic acid |
| Transesterification | R'OH, acid or base catalyst | Alkyl/Aryl 2-[(2-phenylethyl)amino]acetate |
| Reduction | LiAlH₄, then H₂O | 2-[(2-phenylethyl)amino]ethanol |
Transformations of the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center and can participate in a variety of bond-forming reactions.
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivative. For example, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield ethyl 2-[acetyl(2-phenylethyl)amino]acetate. This reaction is crucial for introducing various substituents and for the synthesis of amides which are prevalent in many biologically active molecules.
Alkylation: The nitrogen atom can be further alkylated using alkyl halides. This reaction typically requires a base to deprotonate the amine, making it more nucleophilic. For instance, reaction with methyl iodide in the presence of a non-nucleophilic base would lead to the formation of the tertiary amine, ethyl 2-[methyl(2-phenylethyl)amino]acetate.
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | RCOCl or (RCO)₂O, base | Ethyl 2-[acyl(2-phenylethyl)amino]acetate |
| Alkylation | R'X, base | Ethyl 2-[alkyl(2-phenylethyl)amino]acetate |
Aromatic Ring Modifications and Substitutions
The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution reactions. The ethylaminoacetate substituent is generally considered to be an activating group and ortho-, para-directing due to the electron-donating nature of the nitrogen atom. However, under strongly acidic conditions, protonation of the amine can render it deactivating.
Common aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.
The precise conditions and regioselectivity of these reactions would need to be determined empirically, as the interplay between the activating effect of the amine and potential steric hindrance can influence the outcome.
Role as a Precursor in Diverse Organic Reactions
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems and complex nitrogen-containing molecular architectures.
Participation in Cyclization Reactions for Heterocyclic Compound Formation
The structure of this compound is pre-disposed to participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles.
One of the most notable potential applications is in the Pictet-Spengler reaction . wikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the classic Pictet-Spengler reaction utilizes a primary amine, modifications of this reaction could potentially be adapted for secondary amines like the one present in this compound. Such a reaction could lead to the formation of tetrahydroisoquinoline derivatives, which are common structural motifs in many alkaloids and pharmacologically active compounds.
Furthermore, intramolecular condensation between the amine and the ester, or a derivative thereof, could lead to the formation of lactams, such as piperazinones. For instance, conversion of the ester to an amide followed by intramolecular cyclization is a common strategy for the synthesis of such heterocyclic systems.
Utilization in Building Complex Nitrogen-Containing Scaffolds
Beyond the formation of simple heterocycles, this compound can serve as a key building block for more elaborate molecular scaffolds. Its ability to be di-functionalized at the nitrogen and ester positions allows for its incorporation into larger, more complex structures.
For example, it could be utilized in the synthesis of benzodiazepines , a class of psychoactive drugs. The synthesis of benzodiazepines often involves the condensation of an o-phenylenediamine (B120857) derivative with a β-amino acid or its ester. nih.govijtsrd.com this compound, or a derivative, could potentially serve as the β-amino ester component in such a synthesis.
Moreover, the molecule can be a precursor for the synthesis of various alkaloids . The phenylethylamine backbone is a common feature in many natural products. By strategically modifying the functional groups of this compound and employing reactions such as the Bischler-Napieralski reaction , it is conceivable to construct complex isoquinoline (B145761) alkaloids. wikipedia.orgnrochemistry.com The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, which can be readily prepared from this compound by acylation of the secondary amine.
The versatility of this compound as a synthetic precursor underscores its importance in the field of organic chemistry. Its capacity to undergo a wide range of chemical transformations provides a powerful tool for the construction of diverse and complex nitrogen-containing molecules with potential applications in medicinal chemistry and materials science.
Stereochemical Aspects and Chiral Induction in Reactions Involving this compound
The field of asymmetric synthesis often relies on the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical course of a reaction. The 1-phenylethylamine (B125046) moiety is a well-established and effective chiral auxiliary. nih.gov Its presence can create a chiral environment that directs the approach of reagents to a prochiral center, leading to the preferential formation of one stereoisomer over another.
In the context of this compound, if a chiral version of the N-(1-phenylethyl) group were used instead of the achiral 2-phenylethyl group, the compound would be analogous to other N-substituted glycine (B1666218) esters that are employed in diastereoselective reactions. For instance, studies on N-benzylglycine ethyl ester, a close structural analog, have shown its utility in diastereoselective multicomponent reactions. In these reactions, the N-benzyl group influences the facial selectivity of cycloaddition reactions, leading to the formation of new stereocenters with a degree of predictability. nih.gov
One common strategy for inducing chirality in amino acid derivatives is the asymmetric alkylation of glycine enolates. In a typical scenario, a glycine ester is first converted into an imine (a Schiff base), often with a chiral amine, and then deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, with the chiral auxiliary directing the electrophile to one face of the enolate, resulting in a diastereoselective alkylation. While specific examples utilizing this compound are scarce, the principle is well-demonstrated with other glycine derivatives. nih.govresearchgate.net
The potential for chiral induction by the N-(2-phenylethyl) group in this compound would depend on its ability to create a sterically biased environment around the reactive centers of the molecule, such as the α-carbon of the glycine unit. The conformational rigidity of the system, often enhanced by chelation to a metal center in reactions involving enolates, plays a crucial role in the effective transfer of chirality.
Given the lack of direct experimental data for stereoselective reactions involving this compound, a data table detailing specific diastereomeric or enantiomeric excesses cannot be provided. However, the table below illustrates the structural relationship between this compound and its more commonly studied chiral analogs, which serve as a basis for understanding its potential stereochemical behavior.
| Compound Name | Structure | Chirality Note |
|---|---|---|
| This compound | Achiral, unless isotopically labeled. The N-substituent is achiral. | |
| Ethyl 2-[((R)-1-phenylethyl)amino]acetate | Chiral. The N-(1-phenylethyl) group contains a stereocenter and can act as a chiral auxiliary. | |
| N-Benzylglycine ethyl ester | Achiral. A close structural analog used in diastereoselective reactions. nih.gov |
Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2 Phenylethyl Amino Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and correlations, the precise connectivity of atoms can be determined. For Ethyl 2-[(2-phenylethyl)amino]acetate, a combination of one-dimensional and two-dimensional NMR experiments confirms its molecular structure.
It is important to note that the following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, in the absence of readily available, experimentally-derived spectra for this specific molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
The ethyl ester moiety gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and are anticipated to appear as a quartet around 4.1-4.2 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) will, in turn, appear as a triplet around 1.2-1.3 ppm.
The protons of the phenylethyl group will show signals in both the aromatic and aliphatic regions. The five protons of the phenyl ring are expected to produce a complex multiplet in the range of 7.2-7.4 ppm. The two methylene groups of the phenylethyl chain (-CH₂-CH₂-Ph) will appear as two distinct triplets around 2.8-3.0 ppm, a result of their coupling to each other.
The methylene protons of the acetate (B1210297) group (-NH-CH₂-CO-) are adjacent to the nitrogen atom and the carbonyl group, which would place their signal as a singlet at approximately 3.4-3.5 ppm. The amine proton (-NH-) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the region of 1.5-2.5 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (Ethyl) | ~4.15 | Quartet (q) | 2H |
| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | 3H |
| -CH₂- (Acetate) | ~3.45 | Singlet (s) | 2H |
| -CH₂- (Phenylethyl, adjacent to N) | ~2.90 | Triplet (t) | 2H |
| -CH₂- (Phenylethyl, adjacent to Ph) | ~2.80 | Triplet (t) | 2H |
| -NH- | ~1.90 (broad) | Singlet (s) | 1H |
| Aromatic -CH | ~7.30 | Multiplet (m) | 5H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are predicted.
The carbonyl carbon (-C=O) of the ester group is the most deshielded and is expected to appear at the downfield end of the spectrum, around 172 ppm. The carbons of the ethyl ester will show signals at approximately 61 ppm for the methylene carbon (-O-CH₂-) and around 14 ppm for the methyl carbon (-CH₃).
The aromatic carbons of the phenyl ring will produce signals in the range of 126-140 ppm. The quaternary carbon (C1') will be a weak signal around 139 ppm, while the other aromatic carbons will appear between 126 and 129 ppm.
The aliphatic carbons of the phenylethyl and acetate moieties will be found in the upfield region of the spectrum. The methylene carbon of the acetate group (-NH-CH₂-CO-) is predicted to be around 50 ppm. The two methylene carbons of the phenylethyl chain are expected at approximately 49 ppm (adjacent to N) and 36 ppm (adjacent to the phenyl group).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O (Ester) | ~172.0 |
| -O-CH₂- (Ethyl) | ~61.0 |
| -CH₃ (Ethyl) | ~14.2 |
| -NH-CH₂- (Acetate) | ~50.0 |
| -CH₂- (Phenylethyl, adjacent to N) | ~49.0 |
| -CH₂- (Phenylethyl, adjacent to Ph) | ~36.0 |
| Aromatic C1' (Quaternary) | ~139.0 |
| Aromatic CH | ~126.0 - 129.0 |
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of the molecule.
COSY: The ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. Key expected correlations include:
The methylene protons of the ethyl group (~4.15 ppm) with the methyl protons of the same group (~1.25 ppm).
The two methylene protons of the phenylethyl chain with each other (~2.90 ppm and ~2.80 ppm).
The methylene protons of the ethyl group (~4.15 ppm) and the carbonyl carbon (~172.0 ppm).
The methylene protons of the acetate group (~3.45 ppm) and the carbonyl carbon (~172.0 ppm).
The methylene protons of the phenylethyl group adjacent to the nitrogen (~2.90 ppm) and the methylene carbon of the acetate group (~50.0 ppm).
The methylene protons of the phenylethyl group adjacent to the phenyl ring (~2.80 ppm) and the aromatic carbons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent peak will be the strong C=O stretching vibration of the ester group, anticipated in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will likely appear as two bands in the 1000-1300 cm⁻¹ region.
The N-H stretching vibration of the secondary amine is expected to be a moderate, sharp peak around 3300-3400 cm⁻¹. The N-H bending vibration may be observed in the 1550-1650 cm⁻¹ region.
The aromatic C-H stretching vibrations of the phenyl ring will appear as a group of weak to moderate bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and methyl groups will be observed as stronger bands just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ range.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | ~3350 | Moderate |
| Aromatic C-H Stretch | ~3030-3080 | Weak-Moderate |
| Aliphatic C-H Stretch | ~2850-2980 | Strong |
| C=O Stretch (Ester) | ~1740 | Strong |
| N-H Bend | ~1580 | Moderate |
| Aromatic C=C Stretch | ~1450-1600 | Moderate |
| C-O Stretch (Ester) | ~1180, ~1030 | Strong |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.
The symmetric stretching of the benzene (B151609) ring, often referred to as the "ring breathing" mode, should give a strong, sharp peak around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be prominent in the 1580-1610 cm⁻¹ region.
The C=O stretch of the ester group, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, the C-C stretching vibrations of the alkyl chains, which are often weak in the IR, can be more readily observed in the Raman spectrum. The C-H stretching vibrations will also be present in the 2800-3100 cm⁻¹ region. The N-H stretching vibration is generally weak in Raman spectroscopy.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3060 | Strong |
| Aliphatic C-H Stretch | ~2850-2980 | Strong |
| C=O Stretch (Ester) | ~1740 | Weak-Moderate |
| Aromatic C=C Stretch | ~1605, ~1585 | Strong |
| Aromatic Ring Breathing | ~1005 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound (C12H17NO2, Molar Mass: 207.27 g/mol ). Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, each providing specific advantages for analysis.
In GC-MS analysis, employing a technique like electron ionization (EI), the molecule undergoes fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint. The molecular ion peak ([M]•+) for this compound would be expected at a mass-to-charge ratio (m/z) of 207.
The fragmentation pattern is dictated by the molecule's functional groups: the secondary amine, the ester, and the phenylethyl moiety. Key fragmentation pathways include:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is common. For this molecule, the most significant alpha-cleavage involves the loss of the benzyl (B1604629) radical (•CH2C6H5) to form an ion at m/z 116, or more favorably, cleavage of the bond between the two ethyl carbons of the phenylethyl group.
Tropylium (B1234903) Ion Formation: A very common fragmentation for compounds containing a benzyl group is the formation of the stable tropylium cation (C7H7+) at m/z 91. This is often the base peak in the spectrum.
Ester Fragmentation: The ethyl acetate portion can fragment through cleavage next to the carbonyl group. libretexts.org This can result in the loss of an ethoxy radical (•OCH2CH3, 45 Da) to produce an ion at m/z 162, or the loss of an ethyl radical (•CH2CH3, 29 Da). The formation of the acylium ion [CH3CO]+ at m/z 43 is also a characteristic fragmentation for acetate esters.
Analysis of a structurally similar compound, Ethyl 2-((R)-1-phenylethylamino)acetate, which differs only by a methyl group on the benzylic carbon, confirms the availability of GC-MS data for this class of molecules. spectrabase.com
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 207 | [C12H17NO2]•+ | Molecular Ion |
| 116 | [CH2=N+HCH2COOC2H5] | Alpha-cleavage with loss of benzyl radical |
| 104 | [C6H5CH2CH2]+ | Cleavage of N-C bond |
| 91 | [C7H7]+ | Tropylium ion (rearrangement of benzyl moiety) |
LC-MS is particularly useful for analyzing compounds that may have limited thermal stability, and it often employs soft ionization techniques like Electrospray Ionization (ESI). In positive ion mode ESI, this compound is expected to be readily protonated at the secondary amine nitrogen, yielding a prominent pseudomolecular ion ([M+H]+) at m/z 208. This technique is advantageous as it often minimizes fragmentation, making the determination of the molecular weight straightforward. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected [M+H]+ ion to confirm the structure.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the phenyl group, which acts as the main chromophore. The isolated benzene ring typically exhibits two main absorption bands:
A strong absorption band, known as the E2-band, occurring around 204 nm.
A weaker, fine-structured band, known as the B-band, which appears around 254-260 nm.
The ethyl aminoacetate substituent attached to the ethyl group of the phenylethyl moiety is not expected to significantly conjugate with the benzene ring due to the insulating sp3-hybridized carbon atoms. Therefore, the spectrum is predicted to closely resemble that of a simple alkylbenzene. An ethyl acetate extract containing various chromophores, including aromatic rings, showed a maximum absorption peak at 254 nm. researchgate.net This aligns with the expected B-band for the phenyl group in the target molecule.
| Expected λmax (nm) | Band | Associated Electronic Transition | Chromophore |
|---|---|---|---|
| ~204-210 | E2-band | π → π | Phenyl group |
| ~254-265 | B-band | π → π (forbidden) | Phenyl group |
X-ray Crystallography in the Solid-State Structure Determination of Analogues
Studies on phenethylamine (B48288) hydrochloride reveal that the ethylamine (B1201723) side chain typically adopts a staggered conformation. researchgate.net In the solid state, these molecules are stabilized by intermolecular hydrogen bonds involving the amine group and π-π stacking interactions between the benzene rings of adjacent molecules. researchgate.net The distance between stacked rings is often observed to be around 3.6 Å. researchgate.net
Furthermore, crystal structures of glycine (B1666218) derivatives, such as N-acetyl glycine, show that the molecules are often organized in layers held together by extensive hydrogen bonding networks. researchgate.net The peptide and ester groups in such molecules tend to be planar.
Computational Chemistry Studies on Ethyl 2 2 Phenylethyl Amino Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
A thorough review of scientific literature reveals a notable absence of specific quantum chemical calculations for Ethyl 2-[(2-phenylethyl)amino]acetate. While computational studies are common for many organic molecules, this particular compound does not appear to have been the subject of dedicated research in this area.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. However, no research has been found that calculates the HOMO-LUMO gap or other reactivity descriptors for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods are often used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. At present, there are no available studies that have published predicted NMR, IR, or UV-Vis spectra for this compound based on quantum chemical calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics simulations are instrumental in understanding the conformational landscape and dynamic behavior of molecules. A search for such studies on this compound yielded no results. Consequently, information regarding its conformational preferences and flexibility over time is not available from a computational standpoint.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical investigations into the reaction mechanisms involving this compound, including the characterization of transition states, have not been reported in the scientific literature. Such studies would be valuable for understanding its reactivity and potential synthetic pathways, but this remains an unexplored area of research.
Advanced Analytical Methodologies for Research and Quantification of Ethyl 2 2 Phenylethyl Amino Acetate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental in the analytical workflow for Ethyl 2-[(2-phenylethyl)amino]acetate, providing reliable means for assessing its purity and quantifying its presence in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes, while Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically developed for its purity assessment and quantification. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase, with a mobile phase composed of a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer solution. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the phenylethyl group in the molecule allows for UV absorbance. wjpmr.com The selection of the wavelength for detection is optimized to achieve the highest sensitivity for the analyte. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Column Temperature | 25°C |
| Retention Time | ~5.8 min |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. uta.edu Due to the presence of a secondary amine and an ester group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. researchgate.netactascientific.com A common derivatization agent for compounds containing amine groups is ethyl chloroformate, which converts the amine into a more volatile carbamate. researchgate.netnih.gov
The derivatized analyte is then introduced into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). ijarnd.com A non-polar or medium-polar column, such as one coated with 5% phenyl-polydimethylsiloxane (HP-5 or equivalent), is often suitable for the separation of such derivatives. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net
Table 2: Hypothetical GC Parameters for Derivatized this compound
| Parameter | Value |
| Column | HP-5, 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial 100°C, ramp to 250°C |
| Detector | Flame Ionization Detector (FID) |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then developed in a chamber containing an appropriate solvent system (eluent). The separation of the starting materials, intermediates, and the final product is observed, allowing for a qualitative assessment of the reaction's completion. Visualization can be achieved under UV light or by using a staining agent.
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and sensitivity, making it suitable for more demanding qualitative and semi-quantitative analyses.
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the detection of trace amounts of this compound. rjpn.org The most powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. asianpubs.org
LC-MS is the method of choice for non-volatile or thermally labile compounds. actascientific.com The eluent from the HPLC column is introduced into the mass spectrometer, providing both retention time data and mass spectral information for confident identification and quantification, even at very low concentrations. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity for trace analysis in complex matrices. nih.gov
Method Development and Validation for Analytical Research
The development of a reliable analytical method for this compound requires a systematic approach to optimize the separation and detection parameters. Once a method is developed, it must be validated to ensure that it is suitable for its intended purpose. chromatographyonline.com Method validation is a regulatory requirement in many industries and is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH). pharmtech.com
The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. chromatographyonline.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. chromatographyonline.com
Accuracy: The closeness of the test results obtained by the method to the true value. pharmtech.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. pharmtech.com
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation process ensures that the analytical method for this compound is accurate, precise, and reliable for its intended application in research and quality control.
Academic Research on Analogues and Derivatives of Ethyl 2 2 Phenylethyl Amino Acetate
Structure-Reactivity Relationships in Modified Analogues
Research into conformationally constrained phenethylamine (B48288) analogues has provided significant insights. For instance, studies on ligands for serotonin (B10506) 5-HT2 receptors have shown that constraining the ethyl linker can elucidate the bioactive conformation of the amine functional group. researchgate.net It has been demonstrated that for optimal activity in certain receptor systems, the orientation of lone pair electrons on oxygen substituents is critical; the 2-oxygen's lone pair electrons must be oriented syn and the 5-oxygen's lone pairs anti relative to the ethylamine (B1201723) side chain. researchgate.net
Furthermore, the exploration of derivatives where furane or pyrane rings are fused to the aromatic ring has served as a probe for understanding the binding pocket size of receptors like the 5-HT2A subtype. mdpi.com These studies revealed that the size and lipophilicity of substituents are key determinants of binding affinity. An increase in these properties in the 4-alkoxy position of 2,5-dimethoxyphenethylamines, for example, favors a strong and selective interaction with 5-HT2A/C receptors. mdpi.com
| Structural Modification | Observed Effect on Reactivity/Activity | Reference Compound Class |
|---|---|---|
| Conformational Constraint (e.g., cyclization of ethyl linker) | Provides information on the bioactive conformation of the amine. | Serotonin 5-HT2 Receptor Ligands |
| Fusion of Heterocyclic Rings (e.g., furane) | Probes binding pocket size and influences receptor affinity. | 5-HT2A Receptor Ligands |
| Increased Substituent Size & Lipophilicity | Favors increased binding affinity at specific receptor subtypes. | 4-alkoxy-2,5-dimethoxyphenethylamines |
| Specific Orientation of Oxygen Lone Pairs | Determines optimal activity through specific orbital interactions. | Constrained Phenylethylamines |
Synthetic Pathways and Characterization of Related Phenylethylamine-derived Esters
A common approach involves the reaction of phenethylamine with acrylate (B77674) derivatives. researchgate.net For instance, the reaction between phenethylamine and methyl acrylate can proceed via a two-step, protic solvent-catalyzed pathway. researchgate.net This method and its variations, such as the Dieckmann condensation, are foundational in producing key intermediates. researchgate.net Another classical and straightforward method for preparing the core amine structure is the reductive amination of corresponding ketones, like acetophenone, for which numerous variants have been developed. mdpi.com
More recent advancements have introduced highly modular and efficient methods. One such technique is the photocatalytic nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides. acs.org This mild process avoids stoichiometric heterogeneous reductants and uses an inexpensive organic photocatalyst to generate a wide array of β-phenethylamine scaffolds. acs.org This method is particularly valuable for its modularity, allowing for the installation of diverse aryl groups and substitutions on the ethyl backbone in a single carbon-carbon bond-forming step. acs.org The reaction tolerates a wide range of functional groups on the aryl iodide, including electron-withdrawing (e.g., nitrile) and electron-donating (e.g., methoxy) moieties, as well as functionalities that are challenging for traditional organometallic reagents, such as boronate esters and carbonyl groups. acs.org
Characterization of the resulting esters and their intermediates typically involves a suite of analytical techniques, including Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm structure, purity, and stereochemistry. researchgate.netacs.org
| Synthetic Method | Description | Key Features |
|---|---|---|
| Reaction with Acrylates | A two-step reaction of phenethylamine with an acrylate ester, often catalyzed by a protic solvent. researchgate.net | Fundamental route; can be adapted using methods like the Dieckmann condensation. researchgate.net |
| Reductive Amination | Involves the reaction of a ketone (e.g., acetophenone) with an amine source under reducing conditions. mdpi.com | A straightforward and widely used method for forming the core amine structure. mdpi.com |
| Ni/Photoredox Cross-Electrophile Coupling | A modern method coupling aliphatic aziridines with aryl iodides using a nickel catalyst and a photoredox catalyst. acs.org | Highly modular, proceeds under mild conditions, and shows broad functional group tolerance. acs.org |
Exploration of Steric and Electronic Effects of Substituents on Chemical Behavior
The chemical behavior of Ethyl 2-[(2-phenylethyl)amino]acetate derivatives is governed by the interplay of steric and electronic effects imparted by various substituents on the aromatic ring or amine side chain. These effects dictate everything from reaction rates and regioselectivity to solubility and electronic properties.
Electronic effects arise from a substituent's ability to donate or withdraw electron density, which can be quantified using parameters like Hammett constants (σ). nih.govboisestate.edu Electron-donating groups (EDGs) generally increase the nucleophilicity of the molecule, while electron-withdrawing groups (EWGs) have the opposite effect. frontiersin.org This has been shown to influence reaction selectivity, where kinetic control may favor EDGs, while thermodynamic control can surprisingly favor EWGs in the final product distribution. researchgate.net In studies of complex dyes, the static dipole moment was found to increase in correlation with the magnitude of the Hammett constants of the substituents. boisestate.edu
Steric effects relate to the physical size and spatial arrangement of atoms and groups within a molecule. These effects are critical in determining reaction accessibility and can override electronic preferences. researchgate.netnih.gov Descriptors such as Sterimol parameters and buried volume are used to quantitatively describe the steric profile of a substituent. nih.gov In reactions like cyclometallation, steric hindrance from bulky substituents can dictate the regiochemical outcome, directing the reaction to a less hindered site. researchgate.net
The systematic study of these effects is crucial for rational drug design and materials engineering. By creating databases of steric and electronic descriptors for various substituents, researchers can better establish quantitative structure-activity relationships (QSAR) and predict the properties of novel phenylethylamine derivatives. nih.gov
| Parameter Type | Descriptor Example | Description |
|---|---|---|
| Electronic | Hammett Constants (σp, σm) | Quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. nih.gov |
| Electronic | HOMO/LUMO Energies | Describes the frontier molecular orbitals, influencing the electronic transitions and reactivity of the molecule. nih.gov |
| Steric | Sterimol Parameters (L, B1, B5) | A set of parameters that describe the length and width of a substituent, quantifying its size. nih.gov |
| Steric | Buried Volume (%Vbur) | Represents the volume occupied by a substituent within a defined sphere, indicating its steric bulk. nih.gov |
Emerging Research Directions and Future Perspectives for Ethyl 2 2 Phenylethyl Amino Acetate
Development of Novel and More Efficient Synthetic Routes
Traditional synthesis of Ethyl 2-[(2-phenylethyl)amino]acetate typically involves the N-alkylation of ethyl glycinate (B8599266) with a phenylethyl halide or reductive amination of ethyl glyoxylate (B1226380) with phenethylamine (B48288). While effective, these methods can sometimes be associated with drawbacks such as the use of hazardous reagents, formation of byproducts, and challenging purification procedures. guidechem.com Current research is focused on developing greener, more efficient, and cost-effective synthetic strategies.
One promising area of exploration is the use of catalytic N-alkylation reactions. These methods employ transition metal catalysts to facilitate the coupling of phenethylamine with an ethyl acetate (B1210297) synthon, often under milder reaction conditions and with higher selectivity. guidechem.com Another avenue of investigation is the development of enzymatic or biocatalytic routes. These approaches offer the potential for high enantioselectivity and environmentally benign reaction conditions, which are increasingly important in pharmaceutical and fine chemical synthesis. nih.gov
| Synthetic Route | Key Features | Potential Advantages |
| Catalytic N-Alkylation | Employs transition metal catalysts. | Milder reaction conditions, higher selectivity, reduced byproducts. |
| Enzymatic/Biocatalytic Synthesis | Utilizes enzymes as catalysts. | High enantioselectivity, environmentally friendly, sustainable. |
| Improved Reductive Amination | Optimization of reducing agents and reaction conditions. | Higher yields, improved purity, reduced waste. |
Exploration of its Utility in Advanced Organic Synthesis Beyond Current Applications
The utility of this compound as a synthetic intermediate extends beyond its role as a simple amine. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. nih.gov
Future research will likely focus on its application in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers significant advantages in terms of efficiency and atom economy. Furthermore, its use as a chiral auxiliary or in the synthesis of novel ligands for asymmetric catalysis is an area ripe for exploration. The phenylethyl group can be readily modified to tune the steric and electronic properties of the resulting ligands, opening up possibilities for the development of new catalytic systems.
| Application Area | Description | Potential Outcomes |
| Multicomponent Reactions | Use as a key building block in one-pot, multi-reactant syntheses. | Rapid generation of molecular diversity, efficient synthesis of complex scaffolds. |
| Heterocyclic Synthesis | Precursor for the synthesis of various nitrogen-containing heterocycles. | Access to novel pharmacologically active compounds. nih.gov |
| Asymmetric Synthesis | Development as a chiral auxiliary or ligand precursor. | New tools for the enantioselective synthesis of chiral molecules. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant advancement in chemical manufacturing. escholarship.org this compound is well-suited for integration into these modern technologies. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. escholarship.org
Future research in this area will involve the development of robust and efficient flow protocols for the synthesis of this compound itself, as well as its use as a reactant in continuous flow processes for the synthesis of more complex target molecules. Automated synthesis platforms can be employed to rapidly screen reaction conditions and optimize synthetic routes, accelerating the discovery and development of new chemical entities. rsc.org
Theoretical Prediction of Novel Reactivity and Experimental Validation
Computational chemistry and theoretical modeling are increasingly powerful tools for predicting the reactivity and properties of molecules. dergipark.org.tr In the context of this compound, density functional theory (DFT) and other computational methods can be used to explore its conformational landscape, predict its reactivity in various chemical transformations, and design novel reactions.
Future research will likely involve a synergistic approach, combining theoretical predictions with experimental validation. For example, computational studies could identify novel cycloaddition reactions or rearrangements involving this compound, which would then be investigated in the laboratory. This interplay between theory and experiment can significantly accelerate the discovery of new and unexpected chemical reactivity. scirp.org
Addressing Research Gaps in the Compound’s Chemical Profile
Despite its utility, there are still gaps in our understanding of the complete chemical profile of this compound. A comprehensive investigation of its physical-chemical properties, including its pKa, solubility in various solvents, and thermal stability, would be highly valuable for its application in a wider range of reaction conditions.
Furthermore, a detailed study of its coordination chemistry with various metal ions could lead to the discovery of new catalysts or materials with interesting properties. The exploration of its reactivity under non-traditional conditions, such as photochemical or electrochemical activation, could also unveil novel synthetic transformations. A thorough understanding of its metabolic pathways and potential biological activities, beyond its known role as a prodrug, could open up new avenues for its application in medicinal chemistry. biosynth.commdpi.com
Q & A
Q. Methodology :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., C–N bond geometry) .
- NMR Spectroscopy : Use H and C NMR to verify proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and amine coupling .
- FT-IR : Identify characteristic stretches (C=O at ~1740 cm, N–H at ~3300 cm) .
What analytical methods ensure purity and consistency in research-grade this compound?
Q. Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- GC-MS : Monitor volatile byproducts (e.g., unreacted 2-phenylethylamine) with electron ionization .
- Certificates of Analysis (CoA) : Cross-reference batch-specific data (e.g., ≥98% purity by titrimetry) from suppliers like Cayman Chemical .
What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced Considerations :
- Reaction Kinetics : Optimize mixing efficiency to prevent localized pH spikes, which degrade the ester .
- Solvent Selection : Replace ethyl acetate with toluene for easier recovery in distillation .
- Byproduct Management : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of amine intermediates .
What pharmacological activities have been explored for derivatives of this compound?
Q. Research Directions :
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods .
- Structure-Activity Relationships (SAR) : Modify the phenyl or amino groups to assess cytotoxicity (e.g., MTT assays on cancer cell lines) .
How should researchers store this compound to maintain stability?
Q. Best Practices :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers; stability ≥2 years under these conditions .
How can contradictory data on physicochemical properties (e.g., solubility) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
